molecular formula C14H918FN4OS B611794 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene CAS No. 1206722-92-0

4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene

Cat. No.: B611794
CAS No.: 1206722-92-0
M. Wt: 299.3139
InChI Key: CZEQPPMIFFXBLZ-HUYCHCPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound that has garnered significant interest in the scientific community. This compound is notable for its unique structure, which includes a fluorine-18 isotope, making it particularly useful in various fields of research, including medicinal chemistry and radiopharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive isotope safely. Common reagents include fluorine-18 labeled precursors and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and the need for specialized facilities to handle radioactive materials. when produced, it is typically done in small batches under strict regulatory conditions to ensure safety and purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in studies involving molecular interactions and biological pathways.

    Medicine: Particularly valuable in radiopharmaceuticals for positron emission tomography (PET) imaging due to the presence of the fluorine-18 isotope.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific molecular targets. The fluorine-18 isotope allows for tracking and imaging within biological systems, making it useful for studying metabolic pathways and disease mechanisms. The compound can bind to specific receptors or enzymes, altering their activity and providing insights into their function.

Comparison with Similar Compounds

Similar Compounds

    4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene: Similar structure but lacks the fluorine-18 isotope.

    10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene: Lacks both the pyridine ring and the fluorine-18 isotope.

Uniqueness

The presence of the fluorine-18 isotope in 4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene makes it unique, particularly for applications in PET imaging. This allows for non-invasive tracking and imaging of biological processes, providing valuable insights that are not possible with similar compounds lacking the radioactive isotope.

Properties

CAS No.

1206722-92-0

Molecular Formula

C14H918FN4OS

Molecular Weight

299.3139

IUPAC Name

Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-(fluoro-18F)-3-pyridinyl)-7-methoxy-

InChI

InChI=1S/C14H9FN4OS/c1-20-12-5-3-10-13(18-12)21-14-17-9(7-19(10)14)8-2-4-11(15)16-6-8/h2-7H,1H3/i15-1

InChI Key

CZEQPPMIFFXBLZ-HUYCHCPVSA-N

SMILES

COC1=CC=C2C(SC3=NC(C4=CC=C([18F])N=C4)=CN32)=N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

W-372 F-18.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Reactant of Route 2
Reactant of Route 2
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Reactant of Route 3
Reactant of Route 3
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Reactant of Route 4
Reactant of Route 4
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Reactant of Route 5
Reactant of Route 5
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Reactant of Route 6
4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene

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